molecular formula C26H37NO B14468280 (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine CAS No. 66229-48-9

(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine

Cat. No.: B14468280
CAS No.: 66229-48-9
M. Wt: 379.6 g/mol
InChI Key: GSEPQONRPKPGLG-UHFFFAOYSA-N
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Description

(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine is an organic compound characterized by its unique structure, which includes a methanimine group bonded to a phenyl ring substituted with an octyloxy group and another phenyl ring substituted with a 2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine typically involves the reaction of 4-(octyloxy)benzaldehyde with 4-(2-methylbutyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(hexyloxy)phenyl]methanimine
  • (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(decyloxy)phenyl]methanimine

Uniqueness

(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

66229-48-9

Molecular Formula

C26H37NO

Molecular Weight

379.6 g/mol

IUPAC Name

N-[4-(2-methylbutyl)phenyl]-1-(4-octoxyphenyl)methanimine

InChI

InChI=1S/C26H37NO/c1-4-6-7-8-9-10-19-28-26-17-13-24(14-18-26)21-27-25-15-11-23(12-16-25)20-22(3)5-2/h11-18,21-22H,4-10,19-20H2,1-3H3

InChI Key

GSEPQONRPKPGLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC(C)CC

Origin of Product

United States

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